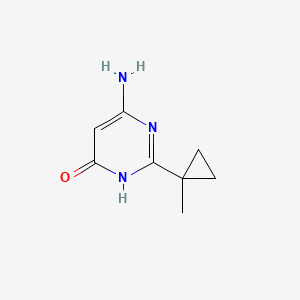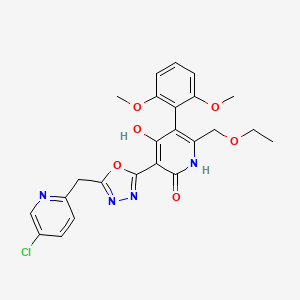![molecular formula C14H9BrINO4 B6602766 5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid CAS No. 2220078-47-5](/img/structure/B6602766.png)
5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid, also known as 5-bromo-2-hydroxybenzoic acid (5-BHBA), is an important organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of benzoic acid and contains an additional bromine atom and a hydroxy group. 5-BHBA has several interesting properties, including its ability to act as an oxidizing agent and to form complexes with various metals. It is also known to have a wide range of applications in biochemistry, medicine, and other fields of science and technology.
作用機序
The mechanism of action of 5-BHBA is not completely understood. However, it is believed that the bromine atom in the molecule is responsible for its oxidizing properties. The hydroxy group is thought to be responsible for its ability to form complexes with various metals. In addition, the ionization of the bromine atom is believed to be responsible for its ability to act as an oxidizing agent.
Biochemical and Physiological Effects
5-BHBA has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to have antifungal and antibacterial properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, it has been found to have antioxidant properties and to be able to reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 5-BHBA in laboratory experiments is its low cost and wide availability. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are also some limitations to its use in laboratory experiments. In particular, it is highly reactive and can be dangerous if not handled properly. In addition, it can be difficult to control the reaction conditions when using 5-BHBA in laboratory experiments.
将来の方向性
Given the wide range of applications of 5-BHBA, there are a number of potential future directions for research. One of the main areas of research is in the development of safer and more efficient synthesis methods. In addition, further research could be conducted into the biochemical and physiological effects of 5-BHBA, as well as its potential applications in medicine and other fields. Finally, further research could be conducted into the development of new uses for 5-BHBA in scientific research and laboratory experiments.
合成法
5-BHBA is commonly synthesized through a reaction between 5-bromo-2-iodophenol and sodium hydroxide in aqueous solution. The reaction takes place in two steps: first, 5-bromo-2-iodophenol is reacted with sodium hydroxide to form 5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic aciddroxybenzoic acid and sodium bromide; then, the 5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic aciddroxybenzoic acid is reacted with sodium iodide to form 5-BHBA. The reaction is highly exothermic and requires careful control to ensure that the desired product is formed.
科学的研究の応用
5-BHBA is an important organic compound in scientific research and laboratory experiments, as it can be used in a variety of ways. It is often used as an oxidizing agent in organic synthesis, as it can be used to oxidize various organic compounds. It can also be used to form complexes with various metals, which can be used in a variety of applications, such as catalysts and reagents. In addition, 5-BHBA has been used in the synthesis of various drugs, such as antibiotics and antifungals.
特性
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-12(18)10(5-9)14(20)21/h1-6,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYGHMTQLPASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(5-Bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)
![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)


![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)


![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)